molecular formula C18H20N2O4 B4422590 1-acetyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-piperidinecarboxamide

1-acetyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-piperidinecarboxamide

Cat. No. B4422590
M. Wt: 328.4 g/mol
InChI Key: SZZAHMBCUXCSSJ-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-piperidinecarboxamide, also known as AMMC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can activate the receptor to a certain extent, but not as strongly as a full agonist. It may also have some activity at other dopamine receptors.
Biochemical and Physiological Effects
Studies have shown that this compound can increase dopamine release in the brain, particularly in the nucleus accumbens, which is involved in reward and motivation. It has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-piperidinecarboxamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it has not been extensively studied in vivo, so its effects on behavior and physiology are not well understood.

Future Directions

There are several potential future directions for research on 1-acetyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for addiction. Studies could investigate its effects on drug-seeking behavior and withdrawal symptoms in animal models of addiction. Another area of interest is its potential as a tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders such as schizophrenia and depression. Finally, studies could investigate the pharmacokinetics and toxicity of this compound in vivo to determine its potential as a therapeutic agent.

Scientific Research Applications

1-acetyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes this compound a potential tool for studying the role of the D3 receptor in addiction and other neuropsychiatric disorders.

properties

IUPAC Name

1-acetyl-N-(4-methyl-2-oxochromen-7-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-9-17(22)24-16-10-14(3-4-15(11)16)19-18(23)13-5-7-20(8-6-13)12(2)21/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAHMBCUXCSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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